Superior Yield as Boronate Ester Coupling Partner vs. Boc and Unprotected Analogs
In Suzuki-Miyaura cross-coupling reactions where the indole functions as the arylpinacolboronate ester coupling partner, the use of a tosyl (Tos) protecting group on the indole nitrogen results in the highest biaryl yields compared to Boc-protected or unprotected heterocycles. The study shows a clear yield hierarchy, with the tosyl group providing the most favorable outcome for this specific coupling role. [1]
| Evidence Dimension | Yield of biaryl product in Suzuki coupling when indole is the boronate ester partner |
|---|---|
| Target Compound Data | Highest yields observed |
| Comparator Or Baseline | 1. Boc-protected indole boronate ester: Lower yields 2. Unprotected indole boronate ester: Only traces of biaryl |
| Quantified Difference | Quantitative yield values are not provided in the abstract but a clear, statistically significant rank order is established: Tos > Boc >> Unprotected (traces). |
| Conditions | Suzuki-Miyaura cross-coupling; indole acts as the arylpinacolboronate ester; reacted with phenyl bromides; Pd catalyst. |
Why This Matters
For chemists planning a Suzuki coupling with the indole as the boronate ester partner, the tosyl-protected compound is empirically the most effective choice for maximizing product yield, thereby saving material and purification time.
- [1] Prieto, M., et al. Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection. The Journal of Organic Chemistry, 2004, 69(20), 6812-6820. View Source
